Avarol F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

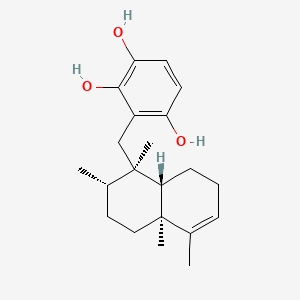

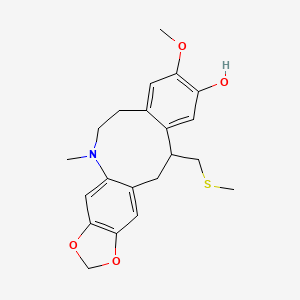

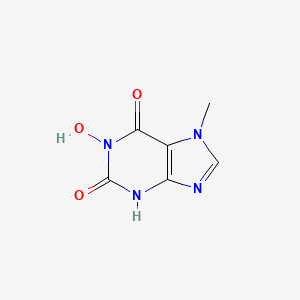

Avarol is a sesquiterpene hydroquinone first isolated from the Mediterranean marine sponge Dysidea avara in 1974 . It is known for its unique rearranged drimane skeleton and has been the subject of extensive research due to its wide range of biological activities, including antitumor, antimicrobial, and antiviral properties .

Métodos De Preparación

Avarol is naturally biosynthesized by the marine sponge Dysidea avara. The synthetic preparation of Avarol involves several steps, including the coupling of isoprene units in the form of isopentenyl pyrophosphate (IPP) to give polyenyl pyrophosphates . The corresponding quinone, avarone, can be obtained by the oxidation of avarol

Análisis De Reacciones Químicas

Avarol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, avarol can be oxidized to form avarone . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include avarone and its derivatives .

Aplicaciones Científicas De Investigación

Avarol has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying sesquiterpene hydroquinones. In biology and medicine, Avarol has shown significant antitumor activity against various cancer cell lines, including glioblastoma and colon cancer . It also exhibits antimicrobial activity against pathogenic bacteria associated with psoriasis and antiviral activity against the human immunodeficiency virus (HIV) . Additionally, Avarol has been investigated for its potential use in antifouling paints to prevent biofouling on marine structures .

Mecanismo De Acción

The mechanism of action of Avarol involves its ability to inhibit various biological targets. For example, Avarol inhibits the synthesis of glutamine transfer tRNA, which is crucial for the synthesis of viral protease required for HIV proliferation . It also inhibits cyclooxygenase and 5’-lipoxygenase, enzymes involved in inflammatory processes . The compound’s ability to penetrate the blood-brain barrier while showing low neurotoxicity makes it a promising candidate for further drug development .

Comparación Con Compuestos Similares

Avarol is unique among sesquiterpene hydroquinones due to its rearranged drimane skeleton. Similar compounds include avarone, which is the oxidized form of Avarol, and other sesquiterpene quinones like dysiherbol A . Compared to these compounds, Avarol exhibits a broader range of biological activities and lower toxicity, making it a more versatile compound for scientific research and potential therapeutic applications .

Propiedades

Número CAS |

130203-72-4 |

|---|---|

Fórmula molecular |

C21H30O3 |

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,2,4-triol |

InChI |

InChI=1S/C21H30O3/c1-13-6-5-7-18-20(13,3)11-10-14(2)21(18,4)12-15-16(22)8-9-17(23)19(15)24/h6,8-9,14,18,22-24H,5,7,10-12H2,1-4H3/t14-,18+,20+,21+/m0/s1 |

Clave InChI |

RKQAGRNQCPPFNA-FEHMIHBQSA-N |

SMILES isomérico |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |

SMILES canónico |

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

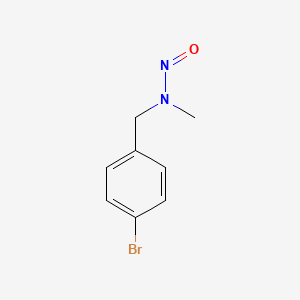

![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)